Superior Binding with Lanthanide Shift Reagents: Reduced Steric Interference vs. 2,6-Dimethylpyridine
Computational studies demonstrate that 3,5-dimethylpyridine binds to a lanthanide shift reagent (LSR) with minimal steric interference, while 2,6-dimethylpyridine experiences significant steric clashes. This is due to the higher steric hindrance exerted by methyl groups at the 2 and 6 positions compared to the 3 and 5 positions on the pyridine ring [1][2].
| Evidence Dimension | Steric interference with LSR (qualitative) |
|---|---|
| Target Compound Data | Minimal steric interference |
| Comparator Or Baseline | 2,6-Dimethylpyridine: Significant steric interference |
| Quantified Difference | Not quantified; qualitative comparison |
| Conditions | Calculations of intramolecular non-bonded energy of interaction in Eu(dpm)3py2 complexes |
Why This Matters
For NMR conformational analysis, using 3,5-dimethylpyridine as a ligand avoids unwanted steric interactions that can alter the conformation of flexible ligands, ensuring more accurate results.
- [1] LaPlanche, L. A.; Vanderkooi, G. Calculation of steric interactions between a lanthanide shift reagent and substituted pyridines. J. Chem. Soc., Perkin Trans. 2 1983, 1585-1589. View Source
- [2] INIS Repository. SCC(0) calculations show that steric effects exerted by methyl groups in positions 2 and 6 are higher than when they are placed in positions 3 and 5. View Source
